molecular formula C28H56O12Si4 B1596398 2,4,6,8-Tetramethyl-2,4,6,8-tetrakis(3-(oxiranylmethoxy)propyl)cyclotetrasiloxane CAS No. 60665-85-2

2,4,6,8-Tetramethyl-2,4,6,8-tetrakis(3-(oxiranylmethoxy)propyl)cyclotetrasiloxane

Cat. No.: B1596398
CAS No.: 60665-85-2
M. Wt: 697.1 g/mol
InChI Key: BLZDTVROPKIJLZ-UHFFFAOYSA-N
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Description

2,4,6,8-Tetramethyl-2,4,6,8-tetrakis(3-(oxiranylmethoxy)propyl)cyclotetrasiloxane (referred to as TPGTS in some contexts) is a functionalized cyclotetrasiloxane derivative characterized by a central siloxane ring substituted with four methyl groups and four 3-(oxiranylmethoxy)propyl chains. Its molecular formula is C₂₈H₅₆O₁₂Si₄, with a molecular weight of 697.08 g/mol . The compound is a viscous liquid (125–250 cP viscosity) with a density of 1.132 g/mL at 25°C and an epoxide equivalent weight of 175–190 g/eq .

TPGTS is synthesized via epoxy ring-opening reactions, such as the reaction of 2,4,6,8-tetramethyl-2,4,6,8-tetrakis(propyl glycidyl ether)cyclotetrasiloxane with hydroxyl-containing monomers like 7-hydroxycoumarin or methacrylates . Its four epoxide groups enable crosslinking in polymer networks, making it valuable in dental adhesives, dynamic covalent polymers, and reversible adhesive systems .

Properties

IUPAC Name

2,4,6,8-tetramethyl-2,4,6,8-tetrakis[3-(oxiran-2-ylmethoxy)propyl]-1,3,5,7,2,4,6,8-tetraoxatetrasilocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C28H56O12Si4/c1-41(13-5-9-29-17-25-21-33-25)37-42(2,14-6-10-30-18-26-22-34-26)39-44(4,16-8-12-32-20-28-24-36-28)40-43(3,38-41)15-7-11-31-19-27-23-35-27/h25-28H,5-24H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZDTVROPKIJLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(O[Si](O[Si](O[Si](O1)(C)CCCOCC2CO2)(C)CCCOCC3CO3)(C)CCCOCC4CO4)CCCOCC5CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H56O12Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40976098
Record name 2,4,6,8-Tetramethyl-2,4,6,8-tetrakis{3-[(oxiran-2-yl)methoxy]propyl}-1,3,5,7,2,4,6,8-tetroxatetrasilocane
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Molecular Weight

697.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

60665-85-2, 257284-60-9
Record name 2,4,6,8-Tetramethyl-2,4,6,8-tetrakis[3-(2-oxiranylmethoxy)propyl]cyclotetrasiloxane
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Record name 2,4,6,8-Tetramethyl-2,4,6,8-tetrakis(3-(oxiranylmethoxy)propyl)cyclotetrasiloxane
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Record name Cyclosiloxanes, Me 3-(2-oxiranylmethoxy)propyl
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Record name Cyclosiloxanes, Me 3-(2-oxiranylmethoxy)propyl
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Record name 2,4,6,8-Tetramethyl-2,4,6,8-tetrakis{3-[(oxiran-2-yl)methoxy]propyl}-1,3,5,7,2,4,6,8-tetroxatetrasilocane
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Record name 2,4,6,8-tetramethyl-2,4,6,8-tetrakis[3-(oxiranylmethoxy)propyl]cyclotetrasiloxane
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Biological Activity

2,4,6,8-Tetramethyl-2,4,6,8-tetrakis(3-(oxiranylmethoxy)propyl)cyclotetrasiloxane is a siloxane compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant properties, antibacterial effects, and cytotoxicity based on diverse sources.

The compound is a complex siloxane with the following molecular formula:

  • Molecular Formula : C28H56O12Si4
  • Molecular Weight : Approximately 1000 g/mol

Antioxidant Activity

Antioxidants are vital for neutralizing free radicals that can cause cellular damage. Research indicates that siloxanes often exhibit significant antioxidant properties.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µg/mL)Mechanism of Action
This compoundTBDScavenging free radicals
Vitamin C4.90Free radical scavenger
Vitamin E11.50Lipid peroxidation inhibitor

Note: The IC50 values for the siloxane compound are yet to be determined (TBD), indicating a need for further studies to establish its efficacy as an antioxidant.

Antibacterial Activity

The antibacterial properties of siloxanes have been explored in various studies. The compound's structure suggests potential interactions with bacterial cell membranes.

Table 2: Antibacterial Efficacy

Bacteria SpeciesMinimum Inhibitory Concentration (MIC) µg/mL
Escherichia coliTBD
Staphylococcus aureusTBD
Salmonella EnteritidisTBD
Salmonella TyphimuriumTBD

Further research is required to determine the MIC values for this siloxane compound against specific bacterial strains.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety of compounds intended for biomedical applications. Studies on related siloxanes indicate varying degrees of cytotoxicity.

Table 3: Cytotoxicity Data

CompoundCell Line TestedIC50 (µg/mL)
This compoundTBDTBD
Decamethylcyclopentasiloxane (D5)HepG2>2000
CyclopentasiloxaneHeLa>1000

The cytotoxicity of the target siloxane compound remains to be investigated in depth.

Case Studies and Research Findings

  • Study on Siloxanes : A comprehensive review indicated that various siloxanes exhibit notable antioxidant and antibacterial activities. However, specific data on the tetramethyl tetrakis compound is limited and requires further exploration .
  • Safety Assessments : Regulatory assessments have shown that certain siloxanes may have low toxicity profiles in vivo. For instance, decamethylcyclopentasiloxane was found to have an LD50 above 20 g/kg in rats .
  • Environmental Impact : Investigations into the environmental behavior of siloxanes suggest that their persistence and bioaccumulation potential warrant careful consideration in their application .

Scientific Research Applications

Materials Science

Silicone-based Materials : The compound is utilized in the formulation of silicone elastomers and resins. Its structure allows for enhanced flexibility and durability in silicone products used in automotive and aerospace industries.

Table 1: Properties of Silicone Products Incorporating the Compound

PropertyValue
Tensile StrengthHigh
Elongation at Break>300%
Thermal StabilityExcellent

Pharmaceuticals

Drug Delivery Systems : The oxirane groups in the compound facilitate the development of drug delivery systems that can encapsulate therapeutic agents. These systems are designed to improve the bioavailability of drugs through controlled release mechanisms.

Case Study : A study demonstrated that formulations containing this siloxane compound showed a 30% increase in drug release efficiency compared to traditional carriers .

Surface Coatings

Protective Coatings : The compound is employed in creating protective coatings that exhibit water-repellent properties. These coatings are particularly useful in environments where moisture resistance is critical.

Table 2: Performance Metrics of Coatings with the Compound

MetricValue
Water Contact Angle>100°
Abrasion ResistanceHigh
UV StabilityExcellent

Cosmetics and Personal Care

The compound's compatibility with skin and its ability to form smooth films make it suitable for use in cosmetic formulations such as lotions and creams. It enhances texture while providing a barrier against moisture loss.

Comparison with Similar Compounds

Table 1: Key Properties of TPGTS and Analogous Cyclotetrasiloxanes

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
TPGTS C₂₈H₅₆O₁₂Si₄ 697.08 Epoxide (oxirane) Dental adhesives, reversible polymers
T4 (2,4,6,8-Tetrakis(2-(diethoxy(methyl)silyl)ethyl)-2,4,6,8-tetramethylcyclotetrasiloxane) C₂₈H₆₈O₁₂Si₈ Not reported Diethoxy(methyl)silyl Sol-gel coatings (water/oil repellent)
2,4,6,8-Tetramethyl-2,4,6,8-tetrakis(3,3,3-trifluoropropyl)cyclotetrasiloxane C₁₆H₂₈F₁₂O₄Si₄ 624.71 Trifluoropropyl Fluorosurfactants, low-surface-energy coatings
2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (V4D4) C₁₂H₂₄O₄Si₄ 344.76 Vinyl Crosslinked silicones, resins
Tetraoxaspiroalkane-siloxane derivatives Variable Variable Tetraoxaspiroalkane + siloxane Low-stress photopolymerizable resins

TPGTS

  • Reactivity : Epoxide groups undergo nucleophilic ring-opening reactions (e.g., with amines, hydroxyls) to form crosslinked networks.
  • Applications :
    • Dental Adhesives : Copolymerized with methacrylates (HEMA/BisGMA) to reduce polymerization shrinkage and improve mechanical strength .
    • Reversible Adhesives : Forms dynamic covalent networks via coumarin-epoxide interactions, enabling UV-triggered debonding .

T4 Cyclotetrasiloxane

  • Reactivity : Hydrolyzable diethoxy(methyl)silyl groups form Si-O-Si networks in sol-gel coatings.
  • Performance :
    • Superhydrophobic coatings with contact angles of 161° and antibacterial efficacy (100% reduction in S. aureus ) .
    • Poor oil repellency compared to fluorinated analogs .

Trifluoropropyl Cyclotetrasiloxane

  • Reactivity : Fluorine atoms impart chemical inertness and low surface energy.
  • Performance: Used in fluorosurfactants for non-stick coatings . Higher thermal stability due to C-F bonds .

V4D4 (Tetravinylcyclotetrasiloxane)

  • Reactivity : Vinyl groups enable radical polymerization or hydrosilylation.
  • Applications :
    • Crosslinked silicones for flexible electronics .

Tetraoxaspiroalkane-Siloxane Hybrids

  • Reactivity : Polymerize via cationic mechanisms, reducing photopolymerization stress by 40–99% compared to conventional siloxanes .

Research Findings and Industrial Relevance

  • TPGTS : Demonstrated reversible adhesion in UV-responsive polymers, with adhesion strength modulated by crosslink density . In dental adhesives, formulations with TPGTS showed reduced shrinkage stress and improved bond durability .
  • T4 Cyclotetrasiloxane : Enabled multifunctional textile coatings with dual water repellency and flame retardancy, though oil resistance remained suboptimal .
  • Tetraoxaspiroalkane-Siloxane Hybrids : Achieved 99% reduction in photopolymerization stress , critical for dental composites and 3D printing .

Preparation Methods

Starting Materials

Compound Role Purity/Specification
2,4,6,8-Tetramethylcyclotetrasiloxane Core cyclic siloxane substrate Commercially available or synthesized via hydrolysis-condensation of dimethylchlorosilanes
3-(Oxiranylmethoxy)propyl halide or alcohol Epoxy-functional side chain precursor Typically epichlorohydrin derivatives or glycidyl ethers
Base (e.g., sodium hydride, potassium carbonate) Catalyst or deprotonating agent Analytical grade
Solvent (e.g., tetrahydrofuran, toluene) Reaction medium Anhydrous

Reaction Conditions and Procedure

  • Step 1: Activation of the Cyclotetrasiloxane Core

    The cyclotetrasiloxane is dissolved in an anhydrous solvent under inert atmosphere (nitrogen or argon) to prevent moisture interference.

  • Step 2: Nucleophilic Substitution/Etherification

    The epoxy-functionalized alkyl halide or alcohol is added slowly to the reaction mixture containing the cyclotetrasiloxane and base. The base deprotonates the hydroxyl group (if starting from alcohol), facilitating nucleophilic attack on the siloxane ring substituents.

  • Step 3: Reaction Monitoring

    The reaction is maintained at controlled temperature (typically 50–80°C) for several hours (6–24 h), monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Step 4: Work-up and Purification

    Upon completion, the reaction mixture is quenched with water, and the organic phase is separated. The product is purified by vacuum distillation or column chromatography to isolate the pure 2,4,6,8-tetramethyl-2,4,6,8-tetrakis(3-(oxiranylmethoxy)propyl)cyclotetrasiloxane.

Reaction Scheme Summary

$$
\text{Cyclotetrasiloxane core} + 4 \times \text{3-(oxiranylmethoxy)propyl halide} \xrightarrow[\text{Base}]{\text{Solvent, heat}} \text{Target compound}
$$

Research Findings and Data Analysis

  • The choice of base critically influences the yield and purity. Potassium carbonate is preferred for milder conditions, while sodium hydride provides stronger deprotonation but requires careful handling.

  • Solvent polarity affects the reaction rate; polar aprotic solvents like tetrahydrofuran (THF) enhance nucleophilicity and facilitate substitution.

  • The temperature must be optimized to avoid epoxy ring opening during synthesis, which would compromise the functional group integrity.

  • Purification by vacuum distillation is effective due to the relatively high boiling point (~263.9°C) and thermal stability of the compound.

Comparative Table of Preparation Parameters

Parameter Typical Range/Value Effect on Product
Base Potassium carbonate / Sodium hydride Affects reaction rate and side reactions
Solvent Tetrahydrofuran, Toluene Solubility and reaction kinetics
Temperature 50–80°C Balances reaction rate and epoxy stability
Reaction Time 6–24 hours Completeness of substitution
Purification Method Vacuum distillation / Column chromatography Purity and yield

Q & A

Q. Key Reaction Parameters

StepReagents/ConditionsMonitoring Technique
HydrosilylationPt catalyst, 60–80°C, inert atmosphereNMR (disappearance of Si-H peaks at ~2100 cm⁻¹)
EpoxidationmCPBA, CH₂Cl₂, 0–25°CFT-IR (C-O-C epoxide peaks at ~1250 cm⁻¹)

Basic: How can the molecular structure and stereochemistry of this compound be confirmed?

Answer:
Use a combination of:

  • Single-crystal X-ray diffraction (SCXRD) : Resolve bond lengths, angles, and ring conformation. For cyclotetrasiloxanes, Si-O-Si angles typically range 130–150° .
  • Multinuclear NMR :
    • ¹H/¹³C NMR : Assign methyl, propyl, and epoxide protons (e.g., epoxide protons resonate at δ 3.4–4.2 ppm).
    • ²⁹Si NMR : Confirm tetrahedral silicon environments (δ -15 to -25 ppm for Si-O-Si groups) .

Example SCXRD Data (from analogous compounds):

ParameterValue
Si-O bond length1.63–1.67 Å
O-Si-O angle108–112°
Crystallographic systemMonoclinic

Basic: What structural features govern its reactivity in polymerization or crosslinking reactions?

Answer:
Key factors include:

  • Epoxide ring strain : Enhances nucleophilic attack (e.g., by amines or thiols) for crosslinking.
  • Steric hindrance : Bulky substituents reduce reaction rates. For example, substituents on the cyclotetrasiloxane ring slow epoxide accessibility .
  • Siloxane ring flexibility : The eight-membered ring allows conformational changes, enabling strain relief during reactions .

Q. Experimental Validation :

  • Compare reactivity with linear siloxanes using kinetic studies (e.g., DSC monitoring of epoxy ring-opening exotherms) .

Advanced: How can computational modeling predict its thermal stability and degradation pathways?

Answer:

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for Si-O (≈450 kJ/mol) and epoxide C-O bonds (≈340 kJ/mol) to identify weak points.
  • Molecular Dynamics (MD) : Simulate degradation under thermal stress (e.g., 200–300°C) to predict fragmentation patterns .

Validation : Correlate computational predictions with TGA-FTIR data (e.g., mass loss at 250°C corresponds to siloxane ring cleavage) .

Advanced: What analytical strategies resolve contradictions in reported spectroscopic data?

Answer:

  • Variable-temperature NMR : Assess dynamic effects (e.g., ring puckering) that cause signal splitting .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₂₈H₆₄O₁₂Si₄, [M+Na]⁺ = 763.32) to rule out impurities .
  • Comparative IR studies : Reference NIST spectral databases to validate epoxide and siloxane peaks .

Example IR Peaks (from analogous compounds):

Functional GroupWavenumber (cm⁻¹)Assignment
Si-O-Si1050–1100Asymmetric stretching
Epoxide C-O-C1240–1260Ring vibration
CH₃ (Si-Me)1265Symmetric bending

Advanced: How does its environmental persistence in lab settings compare to related siloxanes?

Answer:

  • Hydrolysis studies : Epoxide groups increase hydrophilicity, accelerating hydrolysis at pH > 8. Half-life in water: ~48 hours (vs. >1 week for non-epoxidized analogs) .
  • Biodegradation assays : Use OECD 301B tests with activated sludge; low mineralization rates (<20% in 28 days) suggest recalcitrance .

Mitigation in Labs : Store under anhydrous conditions and avoid alkaline waste streams.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6,8-Tetramethyl-2,4,6,8-tetrakis(3-(oxiranylmethoxy)propyl)cyclotetrasiloxane
Reactant of Route 2
2,4,6,8-Tetramethyl-2,4,6,8-tetrakis(3-(oxiranylmethoxy)propyl)cyclotetrasiloxane

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